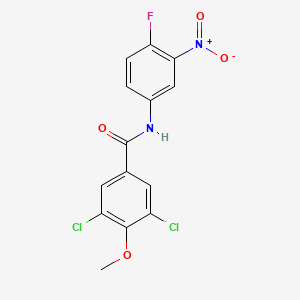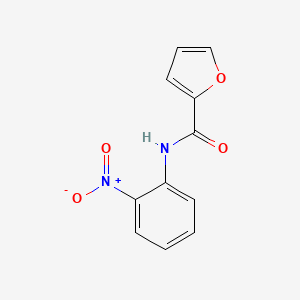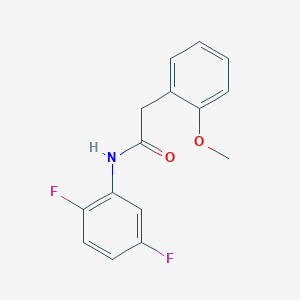![molecular formula C16H14N2OS2 B5076609 2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol](/img/structure/B5076609.png)
2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with a thiol group at the 4-position and a phenoxyethylsulfanyl substituent at the 2-position, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Thiol Group: The thiol group at the 4-position can be introduced by reacting the quinazoline core with thiourea under acidic conditions, followed by hydrolysis.
Attachment of the Phenoxyethylsulfanyl Group: The phenoxyethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where the quinazoline-4-thiol reacts with 2-bromoethyl phenyl ether in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the quinazoline core or the phenoxyethylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the phenoxyethylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Potassium carbonate or other bases in polar aprotic solvents.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may inhibit key signaling pathways involved in cell proliferation, inflammation, and microbial growth, contributing to its therapeutic effects
Comparación Con Compuestos Similares
Quinazoline-2-thiol derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Phenoxyethyl derivatives: Compounds with phenoxyethyl groups attached to different heterocyclic cores.
Uniqueness: 2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol is unique due to the combination of its quinazoline core, thiol group, and phenoxyethylsulfanyl substituent, which collectively contribute to its distinct chemical properties and biological activities .
Propiedades
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c20-15-13-8-4-5-9-14(13)17-16(18-15)21-11-10-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIILIUMQOVRJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC(=S)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methylphenyl)-2-(phenylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5076530.png)
![3,5-dimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B5076534.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5076537.png)
![Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5076545.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5076560.png)

![N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5076573.png)


![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5076587.png)

![ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B5076615.png)
![1-ethyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5076625.png)
![4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B5076629.png)
